molecular formula C8H5BrO2 B3031709 3(2H)-Benzofuranone, 2-bromo- CAS No. 63379-58-8

3(2H)-Benzofuranone, 2-bromo-

Cat. No.: B3031709
CAS No.: 63379-58-8
M. Wt: 213.03 g/mol
InChI Key: LEKGJCWLJQMMHE-UHFFFAOYSA-N
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Description

3(2H)-Benzofuranone, 2-bromo- is a brominated derivative of benzofuranone. Benzofuranones are a class of organic compounds characterized by a fused benzene and furan ring structure. The addition of a bromine atom at the 2-position of the benzofuranone ring significantly alters its chemical properties, making it a valuable compound in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(2H)-Benzofuranone, 2-bromo- typically involves the bromination of benzofuranone. One common method is the electrophilic bromination using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position of the benzofuranone ring.

Industrial Production Methods

In industrial settings, the production of 3(2H)-Benzofuranone, 2-bromo- can be scaled up using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and concentration, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3(2H)-Benzofuranone, 2-bromo- undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the brominated benzofuranone to its non-brominated form or other reduced products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Products include azido or thiocyanato derivatives of benzofuranone.

    Oxidation: Major products are quinones or other oxidized forms.

    Reduction: Reduced forms of benzofuranone or de-brominated products.

Scientific Research Applications

3(2H)-Benzofuranone, 2-bromo- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a pharmacophore in medicinal chemistry.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3(2H)-Benzofuranone, 2-bromo- involves its interaction with various molecular targets. The bromine atom enhances the compound’s electrophilicity, making it more reactive towards nucleophiles. This property is exploited in various chemical reactions and biological interactions. The compound can form covalent bonds with nucleophilic sites in enzymes or receptors, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    3(2H)-Benzofuranone, 2-chloro-: Similar in structure but with a chlorine atom instead of bromine.

    3(2H)-Benzofuranone, 2-iodo-: Contains an iodine atom, making it more reactive due to the larger atomic size.

    3(2H)-Benzofuranone, 2-fluoro-: Fluorine substitution results in different electronic properties.

Uniqueness

3(2H)-Benzofuranone, 2-bromo- is unique due to the specific reactivity imparted by the bromine atom. Bromine’s size and electronegativity make it a versatile substituent for various chemical transformations, offering a balance between reactivity and stability compared to other halogenated derivatives.

Properties

IUPAC Name

2-bromo-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrO2/c9-8-7(10)5-3-1-2-4-6(5)11-8/h1-4,8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEKGJCWLJQMMHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80451298
Record name 3(2H)-Benzofuranone, 2-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80451298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63379-58-8
Record name 3(2H)-Benzofuranone, 2-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80451298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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